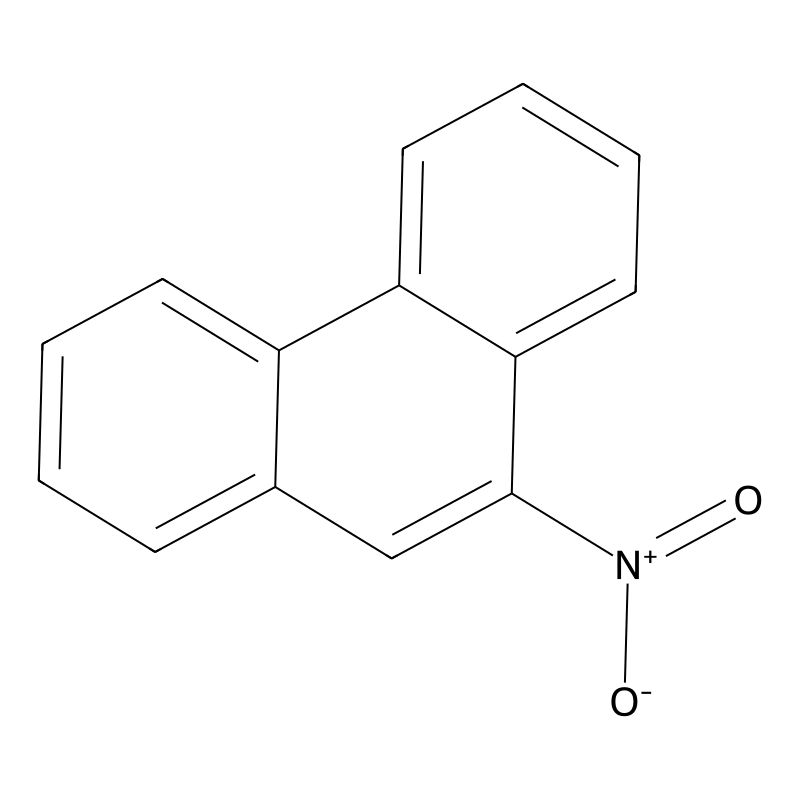9-Nitrophenanthrene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Environmental Monitoring:
9-Nitrophenanthrene is one of several nitro-polycyclic aromatic hydrocarbons (NPAHs) that can be formed through the incomplete combustion of organic matter, such as during wildfires or vehicle emissions []. Due to their unique chemical properties, NPAHs are persistent in the environment and can be transported over long distances []. As a result, researchers have investigated the presence of 9-Nitrophenanthrene in various environmental samples, including air, soil, and water, as a marker for pollution from these sources [, ].
Toxicity Studies:
Several studies have explored the potential toxic effects of 9-Nitrophenanthrene. These studies have employed various methods, including in vitro and in vivo models, to assess its genotoxicity, cytotoxicity, and potential carcinogenicity [, , ]. The results of these studies suggest that 9-Nitrophenanthrene may exhibit mutagenic and cytotoxic properties, although the specific mechanisms and potential human health risks remain to be fully elucidated [, , ].
9-Nitrophenanthrene is an aromatic compound with the molecular formula and a molecular weight of approximately 223.23 g/mol. This compound features a nitro group () attached to the phenanthrene structure, which consists of three fused benzene rings. The presence of the nitro group significantly influences the compound's chemical properties and reactivity, making it an important subject of study in organic chemistry and environmental science.
The biological activity of 9-nitrophenanthrene has been explored in various studies. It has been found to exhibit mutagenic properties under certain conditions, although compounds with a perpendicular nitro orientation are generally less mutagenic compared to those with parallel orientations due to differences in metabolic pathways . Additionally, its derivatives have been investigated for potential pharmaceutical applications, particularly in the synthesis of biologically active compounds.
Several methods exist for synthesizing 9-nitrophenanthrene:
- Nitration of Phenanthrene: The most common method involves the nitration of phenanthrene using a mixture of concentrated nitric and sulfuric acids. This process typically yields a mixture of nitrophenanthrenes, from which 9-nitrophenanthrene can be isolated through recrystallization.
- Chemical Modifications: Various chemical modifications can be employed post-synthesis to enhance yield or modify functional groups for further applications.
9-Nitrophenanthrene finds applications in several fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Environmental Studies: Due to its presence as a pollutant in urban environments, it is studied for its environmental impact and behavior in atmospheric reactions .
- Material Science: Its properties make it suitable for use in developing new materials with specific electronic or optical characteristics.
Research on interaction studies involving 9-nitrophenanthrene has revealed insights into its reactivity and potential biological effects. For instance:
- Radical Formation: Studies have shown that upon photolysis, 9-nitrophenanthrene can generate reactive radicals that may interact with biological macromolecules, potentially leading to DNA damage.
- Reactivity with Thiols: Interaction studies have demonstrated that 9-nitrophenanthrene reacts with thiols in liquid ammonia, providing insights into its reactivity under various conditions .
Several compounds share structural similarities with 9-nitrophenanthrene. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Phenanthrene | Polycyclic Aromatic Hydrocarbon | Base structure without nitro group |
| 1-Nitronaphthalene | Nitro-substituted Naphthalene | One nitro group on naphthalene |
| 9-Nitroanthracene | Nitro-substituted Anthracene | Similar structure but with different reactivity |
| 2-Nitrobiphenylene | Nitro-substituted Biphenylene | Different arrangement leading to varied properties |
9-Nitrophenanthrene is unique due to its specific positioning of the nitro group on the phenanthrene framework, which influences its chemical behavior and biological activity compared to these similar compounds.








